1-(2-Aminophenyl)ethen-1-ol
Description
1-(2-Aminophenyl)ethen-1-ol is an aromatic compound featuring a benzene ring substituted with an amino group (-NH₂) at the ortho position and a vinyl alcohol (-CH=CHOH) moiety. These analogs include alcohols, oximes, and heterocyclic derivatives, which share reactivity patterns influenced by the electron-rich aromatic system and hydrogen-bonding capabilities of the amino group .
Properties
CAS No. |
182740-47-2 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.166 |
IUPAC Name |
1-(2-aminophenyl)ethenol |
InChI |
InChI=1S/C8H9NO/c1-6(10)7-4-2-3-5-8(7)9/h2-5,10H,1,9H2 |
InChI Key |
XEKQYNMFDWLOSE-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1N)O |
Synonyms |
Benzenemethanol, 2-amino-alpha-methylene- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Conformational Analysis
- Kink-like Conformations: Compounds like 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid adopt perpendicular aromatic rings and intramolecular hydrogen bonds (N–H⋯N and O–H⋯O), stabilizing their structures . Similar conformational rigidity is observed in 1-[(2-aminophenyl)methyl]imidazolidin-2-one due to its fused heterocycle .
- Flexibility vs. Rigidity: The vinyl alcohol group in this compound (hypothetically) allows greater conformational flexibility compared to the rigid diketopyrrolidine ring in 1-(2-aminophenyl)pyrrolidine-2,5-dione .
Physicochemical Properties
- Hydrogen Bonding: Intramolecular hydrogen bonds in 1-(2-aminophenyl)ethan-1-one oxime (N–H⋯O) and 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid (O–H⋯O) enhance thermal stability and reduce solubility .
- Solubility: Alcohol-containing derivatives (e.g., 1-(2-Aminophenyl)propan-2-ol) exhibit higher aqueous solubility than non-polar analogs like 1-(2-aminophenyl)pyrrolidine-2,5-dione .
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